Product packaging for Zirconium(IV) ethoxide(Cat. No.:CAS No. 18267-08-8)

Zirconium(IV) ethoxide

Cat. No.: B095705
CAS No.: 18267-08-8
M. Wt: 137.29 g/mol
InChI Key: MRUQKCHUWQAJRP-UHFFFAOYSA-N
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Description

Significance of Zirconium(IV) Ethoxide as a Metal-Organic Precursor

This compound's primary significance lies in its role as a versatile metal-organic precursor for the synthesis of a wide array of zirconium-based materials. ereztech.comsigmaaldrich.com Its utility stems from its ability to undergo controlled chemical transformations, such as hydrolysis and condensation, which are fundamental to processes like the sol-gel method. ereztech.comsmolecule.com

Through the sol-gel process, this compound is widely used to produce zirconium dioxide (ZrO₂), also known as zirconia. This method allows for precise control over the morphology and size of the resulting zirconia nanoparticles, which is critical for their application in ceramics and as catalyst supports. researchgate.net The controlled reactivity of the ethoxide precursor is essential for creating uniform, thin layers of zirconia, which are vital in the fabrication of electronic and semiconductor devices. ereztech.com

Furthermore, this compound is a key building block for advanced hybrid materials that combine both organic and inorganic components. smolecule.com It serves as a precursor for olefin-functionalized zirconium-containing monomers, which can be polymerized to create hybrid polymers with tailored properties. ereztech.comsigmaaldrich.com These materials are being explored for applications in electronic devices and for creating protective coatings. ereztech.comsmolecule.com The compound is also utilized in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to create thin zirconia films on various substrates for use in electronics and optical coatings. ereztech.com

Overview of Research Trajectories in this compound Chemistry

Contemporary research on this compound is expanding beyond its traditional use as a simple zirconia precursor. A significant research trajectory involves the synthesis of complex heterometallic and mixed-metal oxide materials. Scientists are creating single-source precursors by reacting this compound with other metal compounds, such as chlorides of iron, cobalt, and copper. acs.org These complex precursors can then be used to deposit mixed-metal oxide films at room temperature, which have potential applications in (photo)electrocatalytic water oxidation. acs.org For example, new mixed-metal zirconium-oxo cages containing cobalt, iron, and copper have been synthesized and used to fabricate transition-metal-doped zirconium oxide films. acs.org

Another major area of research focuses on its catalytic applications. Zirconium alkoxides, including the ethoxide, demonstrate unique reactivity as Lewis acids, Brönsted bases, and nucleophiles, which enables them to catalyze a variety of chemical reactions. researchgate.net Research has shown its utility in modifying catalyst supports, such as silica (B1680970), to prevent the formation of unreactive species in processes like the Fischer-Tropsch synthesis. osti.gov By treating silica with this compound, researchers can improve the dispersion and effectiveness of cobalt catalysts. osti.gov

The development of functionalized polymers from zirconium-containing monomers is another active research front. smolecule.comsigmaaldrich.com By creating monomers with specific organic groups, scientists can design polymers with tailored properties for specialized applications, such as organic light-emitting diodes (OLEDs). smolecule.com Additionally, research continues into the fundamental reaction mechanisms of zirconium alkoxides, exploring their interactions with various substrates to create novel materials like siloxane-zirconium hybrids with enhanced refractive indices. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6OZr B095705 Zirconium(IV) ethoxide CAS No. 18267-08-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18267-08-8

Molecular Formula

C2H6OZr

Molecular Weight

137.29 g/mol

IUPAC Name

ethanol;zirconium

InChI

InChI=1S/C2H6O.Zr/c1-2-3;/h3H,2H2,1H3;

InChI Key

MRUQKCHUWQAJRP-UHFFFAOYSA-N

SMILES

CCO.CCO.CCO.CCO.[Zr]

Canonical SMILES

CCO.[Zr]

Other CAS No.

18267-08-8

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthetic Methodologies for Zirconium Iv Ethoxide

Conventional Routes for Zirconium(IV) Ethoxide Synthesis

Traditional methods for synthesizing this compound have been well-established, primarily relying on the reaction of zirconium halides with alcohols or alkali metal alkoxides, and to a lesser extent, on the derivatization of zirconocene (B1252598) precursors.

Alcoholysis of Zirconium Halides with Alcohols and Amine Bases

ZrCl₄ + 4 EtOH + 4 NH₃ → Zr(OEt)₄ + 4 NH₄Cl

Without a base, the reaction is often incomplete, yielding a mixture of zirconium chloride ethoxides, such as ZrCl₃(OEt)·EtOH and ZrCl₂(OEt)₂·EtOH. osti.gov The use of ammonia (B1221849) is crucial for achieving high yields of the desired tetraalkoxide. The ammonium (B1175870) chloride precipitate formed during the reaction can be removed by filtration.

A study in the 1960s by Anand reported a successful synthesis using zirconium tetrachloride and ethanol (B145695) under anhydrous conditions, which significantly improved both the yield and purity of the final product. Challenges in this method include the hygroscopic nature of ZrCl₄, which necessitates strict anhydrous conditions to prevent hydrolysis and the formation of zirconium oxides. wikipedia.org

Table 1: Reaction Parameters for Alcoholysis of Zirconium Halides

ParameterConditionRationale
Zirconium Precursor Zirconium tetrachloride (ZrCl₄)Readily available and reactive halide precursor.
Alcohol Anhydrous Ethanol (EtOH)Provides the ethoxide ligands.
Base Anhydrous Ammonia (NH₃)Neutralizes HCl byproduct, driving the reaction equilibrium.
Solvent Inert solvents like tolueneProvides a medium for the reaction and aids in temperature control.
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents hydrolysis of the reactants and product.

Reaction of Zirconium Halides with Alkali Metal Alkoxides

An alternative route to this compound is the reaction of zirconium tetrachloride with an alkali metal ethoxide, such as sodium ethoxide (NaOEt). The reaction is driven by the precipitation of the alkali metal halide salt (e.g., NaCl).

ZrCl₄ + 4 NaOEt → Zr(OEt)₄ + 4 NaCl

While this method appears straightforward, research has indicated that it can be problematic. The reaction of zirconium tetrachloride with sodium ethoxide in ethanol can lead to the formation of a heterobimetallic complex, NaZr(OEt)₅·HOEt, rather than the pure zirconium tetraethoxide. researchgate.net This makes the isolation of pure this compound challenging and is a significant drawback of this method. Similar issues have been reported for the synthesis of tin alkoxides using this approach. iaea.org

Syntheses from Zirconocene Dichloride Precursors

Zirconocene dichloride (Cp₂ZrCl₂) is a versatile starting material in organozirconium chemistry. wikipedia.orgatamanchemicals.com While not a primary route for the bulk synthesis of this compound, it can be used to generate zirconium alkoxide derivatives through ligand exchange reactions. For instance, zirconocene dichloride can react with alcohols in the presence of a base, or with alkali metal alkoxides, to replace the chloride ligands with alkoxide groups. However, these reactions typically yield zirconocene alkoxide complexes, such as Cp₂Zr(OR)₂, rather than the simple tetraalkoxide, Zr(OR)₄.

The synthesis of heteroleptic salan-zirconium(IV) complexes has been demonstrated starting from zirconium alkoxides, which in turn can be prepared from zirconocene dichloride, highlighting the utility of zirconocenes in accessing a variety of zirconium-ligand systems. rsc.org

Advanced and Emerging Synthetic Approaches for this compound

More recent synthetic strategies have focused on developing more direct, efficient, and controllable methods for producing this compound and its derivatives, often for specific applications in materials science.

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a direct and high-purity route to this compound. This method involves the anodic dissolution of a sacrificial zirconium metal anode in anhydrous ethanol containing a conductive agent, such as tetraethylammonium (B1195904) chloride (Et₄NCl). scientific.net The process is reported to have high current efficiency and yields a significant amount of product compared to conventional chemical methods. scientific.netresearchgate.net

Table 2: Key Features of Electrochemical Synthesis

FeatureDescription
Anode Sacrificial Zirconium metal
Electrolyte Anhydrous ethanol with a conducting salt (e.g., Et₄NCl)
Key Advantage High purity product, avoids halide contamination and byproducts.
Reported Efficiency High current efficiency. scientific.net

Solvothermal and Hydrothermal Preparations Involving this compound Precursors

This compound is frequently employed as a precursor in solvothermal and hydrothermal syntheses to produce zirconium-based nanomaterials, particularly zirconium dioxide (ZrO₂) nanoparticles. google.comugent.be In these methods, a solution containing the zirconium ethoxide precursor is heated in a sealed vessel (autoclave) above the boiling point of the solvent. The elevated temperature and pressure facilitate the hydrolysis and condensation of the alkoxide, leading to the formation of crystalline nanoparticles.

For example, ZrO₂ nanocrystals can be synthesized via a microwave-assisted solvothermal method using this compound in benzyl (B1604629) alcohol. ugent.be The properties of the resulting nanoparticles, such as size and crystal phase, can be controlled by adjusting reaction parameters like temperature, time, and the presence of modifying agents. google.comresearchgate.net While these methods primarily focus on the synthesis of zirconium oxide, they represent an important application and preparative context for this compound.

Chemical Reactivity and Mechanistic Investigations of Zirconium Iv Ethoxide

Hydrolysis and Condensation Pathways of Zirconium(IV) Ethoxide

The hydrolysis and condensation of this compound are fundamental processes in the sol-gel synthesis of zirconia (ZrO₂) materials. These reactions involve the replacement of ethoxide groups with hydroxyl groups, followed by the formation of Zr-O-Zr bridges.

Kinetics and Thermodynamics of this compound Hydrolysis

The hydrolysis of this compound is a rapid reaction, often difficult to control. The kinetics are influenced by several factors, including the water-to-alkoxide ratio, solvent, temperature, and the presence of catalysts. The reaction proceeds through a nucleophilic substitution mechanism where water molecules attack the electrophilic zirconium atom.

Table 1: Hydrolysis Rate Constants of Group 4 Ethoxides

Metal Ethoxide Hydrolysis Rate (k, s⁻¹)
Titanium(IV) ethoxide 8.9 x 10⁻³
This compound 2.3 x 10⁻⁴
Hafnium(IV) ethoxide 1.1 x 10⁻⁴

This table highlights the intermediate reactivity of zirconium ethoxide compared to its titanium and hafnium counterparts, making it suitable for controlled hydrolysis applications.

Formation Mechanisms of Oligomeric Zirconium Oxide Alkoxides

Following initial hydrolysis, condensation reactions occur, leading to the formation of oligomeric species. These reactions can proceed via two main pathways:

Olation: Two zirconium centers are bridged by a hydroxyl group.

Oxolation: A Zr-O-Zr bridge is formed through the elimination of a water or alcohol molecule.

The structure of the resulting oligomers can range from linear chains to more complex, branched, or cyclic structures. The specific mechanism and the resulting oligomeric species are highly dependent on the reaction conditions. For instance, in the presence of chelating ligands like acetylacetone (B45752), the hydrolysis and condensation kinetics can be modified, influencing the size and shape of the primary particles formed. acs.org The formation of various polymeric species such as Zr₂(OH)₆²⁺, Zr₃(OH)₄⁸⁺, Zr₃(OH)₅⁷⁺, and Zr₄(OH)₈⁸⁺ has been reported. researchgate.net

Influence of Stoichiometry and Reaction Environment on this compound Hydrolysis Products

The stoichiometry of the reactants, particularly the water-to-alkoxide molar ratio (h), is a critical parameter controlling the hydrolysis and condensation process.

Low h values (h < 1): Incomplete hydrolysis occurs, leading to the formation of small, soluble oligomers with remaining ethoxy groups.

High h values (h ≥ 4): Extensive hydrolysis and condensation lead to the formation of a zirconium hydroxide (B78521) precipitate or a gel network. researchgate.net

The reaction environment, including the solvent, pH, and temperature, also plays a crucial role. For example, performing the reaction in a non-aqueous solvent can slow down the reaction rates, allowing for more controlled growth of oxide materials. scispace.com The acidity of the solution and the concentration of Zr(IV) determine the specific monomeric and polymeric species formed. researchgate.net The presence of additives, such as chelating agents, can stabilize the zirconium precursor and control the structure of the final product. osti.gov

Ligand Exchange and Transesterification Reactions of this compound

This compound readily undergoes ligand exchange and transesterification reactions. These reactions involve the substitution of one or more ethoxide groups with other functional groups.

Ligand exchange with alcohols, a process also known as alcoholysis, is often used to synthesize other zirconium alkoxides. nih.gov For example, reacting this compound with a different alcohol (R'OH) results in the formation of Zr(OR')₄ and ethanol (B145695). This equilibrium reaction can be driven to completion by removing the more volatile ethanol.

Transesterification reactions catalyzed by zirconium alkoxides are also of significant industrial importance. This compound can act as a Lewis acid catalyst in these reactions. For instance, it has been used in the transesterification of ethyl acrylate (B77674) with butanol. researchgate.net The catalytic activity is often enhanced by the presence of co-catalysts or activators. Studies have shown that zirconium(IV) alkoxide complexes, in conjunction with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can effectively catalyze the exchange of esters to amides. nih.gov

Polymerization Phenomena Initiated by this compound

This compound and its derivatives have been explored as initiators or catalysts in various polymerization reactions.

This compound in the Synthesis of Olefin-Functionalized Zirconium-Containing Monomers

While direct initiation of olefin polymerization by this compound is not common, it serves as a crucial precursor for creating more active catalytic species. For instance, this compound can be used to synthesize zirconium-based catalysts for olefin polymerization. A notable example is the development of a catalyst system for the synthesis of linear α-olefins from ethylene, which utilizes this compound in combination with ethylaluminum dichloride. researchgate.net

Furthermore, the modification of this compound with functional ligands can lead to the formation of zirconium-containing monomers. These monomers can then be polymerized or copolymerized to introduce zirconium into a polymer backbone, thereby imparting unique properties to the final material. The field of coordination polymerization of polar olefin monomers using molecular metal complexes, including those derived from zirconium, is an active area of research. mdpi.com

Mechanisms of Hybrid Zirconium-Containing Polymer Formation

This compound, Zr(OC₂H₅)₄, is a versatile precursor for the synthesis of hybrid organic-inorganic polymers. These materials are of significant interest as they combine the properties of both the inorganic zirconia network (e.g., thermal stability, high refractive index) and the organic polymer (e.g., flexibility, processability). The formation of these hybrid polymers occurs through several key mechanisms, primarily the sol-gel process, the polymerization of functionalized monomers, and catalyzed polymerization reactions.

The fundamental reactivity of this compound stems from its moisture sensitivity and its nature as a Lewis acid. smolecule.com The zirconium center is electrophilic and readily reacts with nucleophiles, while the ethoxide ligands are susceptible to hydrolysis and alcoholysis. These reactions are the basis for forming zirconium-oxygen-zirconium (Zr-O-Zr) linkages, which constitute the inorganic backbone of the hybrid material.

Sol-Gel Process

The most prevalent mechanism for forming zirconium-containing hybrid polymers from this compound is the sol-gel process. smolecule.comnih.gov This wet-chemical technique involves the transformation of a system of colloidal particles (a 'sol') into a continuous solid network (a 'gel'). The process can be broadly categorized into hydrolytic and non-hydrolytic routes.

Hydrolytic Sol-Gel Route: This process involves two primary reactions: hydrolysis and condensation. smolecule.comyoutube.com

Hydrolysis: this compound is mixed with water, often in a mutual solvent like ethanol, to initiate hydrolysis. The ethoxide ligands (-OC₂H₅) are progressively replaced by hydroxyl groups (-OH). youtube.com The reaction rate can be controlled by factors such as the water-to-alkoxide ratio, pH, and temperature. nih.gov

Reaction: Zr(OC₂H₅)₄ + xH₂O → Zr(OC₂H₅)₄₋ₓ(OH)ₓ + xC₂H₅OH

Condensation: The resulting hydroxylated zirconium species or remaining alkoxide groups undergo condensation reactions to form stable Zr-O-Zr bridges. This process releases either water (water condensation) or ethanol (alcohol condensation) and results in the growth of a three-dimensional inorganic oxide network. smolecule.comyoutube.com

Water Condensation: -Zr-OH + HO-Zr- → -Zr-O-Zr- + H₂O

Alcohol Condensation: -Zr-OC₂H₅ + HO-Zr- → -Zr-O-Zr- + C₂H₅OH

When these reactions occur in the presence of a pre-existing organic polymer or monomers that are polymerized simultaneously, a hybrid material is formed. nih.gov The inorganic network becomes finely dispersed within, or covalently bonded to, the organic polymer matrix. nih.gov

Non-Hydrolytic Sol-Gel (NHSG) Route: An alternative approach involves reacting the metal alkoxide with an oxygen donor (like an alcohol, ether, or carboxylate) in non-aqueous conditions. nih.gov This route proceeds via a ligand exchange mechanism and can offer different reaction kinetics and material morphologies compared to the hydrolytic process. nih.gov

Precursor to Functionalized Monomers

This compound serves as a convenient starting material for synthesizing olefin-functionalized zirconium-containing monomers. smolecule.comsigmaaldrich.com These monomers contain a polymerizable organic group (e.g., a vinyl or methacryloxy group) attached to the zirconium center, often via a chelating ligand.

A typical synthesis involves reacting this compound with a functional organic molecule, such as 3-methacryloxypropyl trimethoxysilane (B1233946) (MPS). semanticscholar.org The resulting complex contains both the inorganic zirconium center and a polymerizable organic functional group. These monomers can then undergo conventional polymerization (e.g., free-radical polymerization) to generate hybrid polymers where the inorganic component is integrated into the polymer backbone through covalent bonds. sigmaaldrich.comsemanticscholar.org This "bottom-up" approach allows for precise control over the structure of the final hybrid material. semanticscholar.org

Catalysis in Ring-Opening Copolymerization (ROCOP)

Zirconium(IV) complexes, including those derived from alkoxides, can act as catalysts in polymerization reactions. A notable example is the use of a Zr(IV) catalyst for the ring-opening copolymerization (ROCOP) of anhydrides and epoxides. nih.gov This mechanism is distinct from the sol-gel process as it involves the catalytic formation of a specific polymer chain architecture.

In a reported system, a Zr(IV) catalyst demonstrated unusual selectivity, producing polyesters with an ABB sequence (one anhydride (B1165640) unit followed by two epoxide units). nih.gov The proposed catalytic cycle involves the following general steps:

An initiator (e.g., an alcohol) reacts with the Zr(IV) center.

This complex reacts with an anhydride molecule (A) to form a carboxylate intermediate.

The carboxylate intermediate then reacts with an epoxide molecule (B), opening the ring and regenerating an alkoxide species.

Unusually, this new alkoxide preferentially reacts with a second epoxide molecule (B) before reacting with another anhydride molecule, leading to the -ABB- repeating unit in the polymer chain. nih.gov

This catalytic pathway highlights the ability of zirconium centers to mediate complex polymerization sequences for creating novel hybrid polyester-ether materials. nih.gov

Table 1. Summary of Mechanisms for Hybrid Polymer Formation

Mechanism Precursor(s) Key Reactions Resulting Structure
Hydrolytic Sol-Gel This compound, Water, Organic Polymer/Monomer Hydrolysis & Condensation Interpenetrating network of zirconia and organic polymer, or a covalently bonded hybrid. smolecule.comnih.gov
Precursor to Monomers This compound, Functional Ligand (e.g., MPS) Chelation/Ligand Exchange & Polymerization Polymer chains with zirconium atoms covalently incorporated into the structure. sigmaaldrich.comsemanticscholar.org
Ring-Opening Copolymerization Zirconium(IV) catalyst, Anhydride, Epoxide Catalytic ring-opening and monomer insertion Defined polymer architecture, such as poly(ester-alt-ethers) with specific repeating sequences (e.g., -ABB-). nih.gov

Zirconium Iv Ethoxide in Sol Gel Processing and Solution Based Material Synthesis

Fundamental Principles of Zirconium(IV) Ethoxide-Initiated Sol-Gel Chemistry

The sol-gel process initiated by this compound, Zr(OC₂H₅)₄, is fundamentally governed by two primary chemical reactions: hydrolysis and condensation. Zirconium alkoxides are known to be highly reactive towards water, which necessitates careful control over the reaction conditions to manage the formation of the resulting zirconium oxide materials. tennessee.edusrce.hr The process begins with the hydrolysis of the ethoxide precursor, where the ethoxy groups (-OC₂H₅) are replaced by hydroxyl groups (-OH) upon the addition of water. This is typically followed by condensation reactions, where either water or alcohol is eliminated to form Zr-O-Zr bridges, creating the inorganic network. researchgate.netresearchgate.net

The initial step in the sol-gel process is the formation of a stable colloidal suspension, or sol. This occurs through the controlled hydrolysis of this compound in a solvent, typically its parent alcohol, ethanol (B145695). The hydrolysis reaction can be represented as:

Zr(OC₂H₅)₄ + xH₂O → Zr(OC₂H₅)₄₋ₓ(OH)ₓ + xC₂H₅OH

The degree of hydrolysis (the value of x) significantly influences the subsequent condensation and polymerization steps. cdnsciencepub.com As hydrolysis proceeds, condensation reactions begin to occur, leading to the formation of oligomeric species and eventually larger polymeric clusters or particles dispersed in the solvent. researchgate.netbrunel.ac.uk These reactions involve the formation of oxo (Zr-O-Zr) or ol (Zr-OH-Zr) bridges.

Stabilization of the sol is critical to prevent premature precipitation of zirconium hydroxide (B78521). The high reactivity of zirconium alkoxides often leads to rapid, uncontrolled reactions. srce.hr Stabilization is typically achieved by controlling the water-to-alkoxide ratio, the pH of the solution, and by using chemical additives. For instance, acid catalysts (like HCl or HNO₃) can protonate the alkoxide groups, leading to a more controlled hydrolysis rate and favoring the formation of linear-like polymers. bohrium.comipme.ru

Gelation is the process where the colloidal particles or polymeric chains in the sol link together to form a continuous, three-dimensional network that spans the entire volume of the liquid. The point at which this continuous network forms is known as the gel point. researchgate.net The dynamics of gelation are strongly dependent on the preceding hydrolysis and condensation rates.

The evolution of the network involves continued condensation reactions within the sol. As more Zr-O-Zr bonds are formed, the viscosity of the sol increases until it becomes a rigid, porous gel. Ebulliometric studies on the hydrolysis of zirconium alkoxides have shown that the degree of polymerization of the resulting zirconium oxide alkoxides increases as a function of the degree of hydrolysis. cdnsciencepub.com This process can be visualized as the transition from discrete polymeric clusters to an interconnected macromolecular network. tennessee.educdnsciencepub.com The structure of this network, including its porosity and density, is influenced by factors such as the type of solvent, temperature, and the presence of catalysts or other additives.

Fabrication of Zirconia and Zirconium-Based Ceramics via this compound Sol-Gel Routes

The sol-gel method using this compound is a prominent route for synthesizing high-purity, homogeneous zirconia (ZrO₂) and zirconium-based ceramics at relatively low temperatures. The resulting gel is typically dried and then calcined at elevated temperatures to remove residual organics and crystallize the amorphous oxide network into the desired ceramic phase. nih.gov

Zirconia is a polymorphic material, existing in three main crystalline phases at different temperatures: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). nih.gov The monoclinic phase is stable at room temperature, while the tetragonal and cubic phases are stable at higher temperatures. However, the tetragonal phase exhibits superior mechanical properties, making its stabilization at room temperature a key objective in materials science. nih.gov

The sol-gel process offers several parameters to control the final crystalline phase and morphology of the zirconia powder. The structure of the initial amorphous gel, which is influenced by the hydrolysis conditions (e.g., pH), plays a crucial role. ipme.ruresearchgate.net Subsequent heat treatment (calcination) determines the final phase composition. Typically, an amorphous gel first crystallizes into the metastable tetragonal phase at around 400-600°C. ipme.ruresearchgate.net Upon further heating to higher temperatures (e.g., >600°C), the tetragonal phase transforms into the stable monoclinic phase. ipme.ru The stabilization of the tetragonal phase at room temperature can be achieved by creating nanocrystalline powders where surface energy effects favor the tetragonal structure, or by doping with stabilizing oxides like yttria (Y₂O₃). nih.govijoer.com

Processing Parameter Effect on Zirconia Crystalline Phase Typical Outcome
Calcination Temperature Governs the transition from amorphous to crystalline and between polymorphs. ipme.ruLow temp (~400°C) yields tetragonal phase; high temp (>600°C) favors monoclinic phase. ipme.ruosti.gov
pH of Hydrolysis Influences the initial gel structure and crystallization behavior. ipme.ruAcidic catalysts can be used to control hydrolysis and influence the phase formed. ipme.ru
Dopants/Stabilizers (e.g., Y₂O₃) Doping with certain metal oxides can stabilize the tetragonal or cubic phase at room temperature. nih.govijoer.com3-4 mol% Y₂O₃ can produce a fully tetragonal zirconia structure at room temperature. ijoer.com
Alcohol Solvent The nature of the alcohol solvent can affect hydrolysis and condensation, influencing the final phase stability. researchgate.netEthanol as a solvent has been shown to yield better stabilization of the metastable tetragonal phase compared to methanol (B129727) or 2-propanol. researchgate.net

Given the high reactivity of zirconium alkoxides, additives and chelating agents are frequently employed to modify the precursor and control the rates of hydrolysis and condensation. srce.hrscirp.org Chelating agents are ligands that can form stable complexes with the zirconium atom, effectively reducing its reactivity. srce.hrscirp.org

Agents like acetylacetone (B45752) (acac), methacrylic acid, and citric acid are commonly used. osti.govscirp.orgsphinxsai.com These molecules replace one or more of the reactive alkoxide groups, creating a more stable precursor complex. scirp.orgscirp.org This modification slows down the formation of the gel network, preventing uncontrolled precipitation and leading to more homogeneous materials. srce.hr By controlling the degree of chelation (i.e., the molar ratio of the chelating agent to the zirconium precursor), it is possible to tailor the connectivity and densification of the resulting gel network. scirp.orgscirp.org The use of chelating agents can also influence the size and shape of the final nanoparticles. srce.hr

Chelating Agent Function in this compound Sol-Gel System
Acetylacetone (acac) Reduces the reactivity of the zirconium precursor, slowing hydrolysis and condensation to form stable sols. osti.govsphinxsai.com
Methacrylic Acid (MAAH) Modifies the structure and reactivity of the zirconium complex, allowing for tailored condensation and influencing the formation of Si-O-Zr bonds in hybrid systems. scirp.org
Citric Acid Acts as a chelating agent to form stable metal complexes, preventing precipitation and promoting the formation of homogeneous gels, often used in the Pechini method. nih.govresearchgate.net
Acetic Acid Can act as a catalyst and a chelating ligand, controlling the hydrolysis process and influencing the resulting zirconia phase. ipme.ru

Deposition of Zirconia Thin Films using this compound in Sol-Gel Techniques

The sol-gel process is widely used for depositing thin films of zirconia onto various substrates. Techniques such as dip-coating, spin-coating, and electrochemically induced deposition are commonly employed. osti.govsphinxsai.comsemanticscholar.orgnih.gov These methods allow for the creation of uniform, high-purity films with controlled thickness and microstructure.

The process begins with the preparation of a stable precursor sol, often using this compound or other alkoxides like n-propoxide or n-butoxide, modified with a chelating agent such as acetylacetone to control reactivity. osti.govnih.govnih.gov The substrate is then coated with this sol. After deposition, the film is subjected to a heat treatment (annealing) at several hundred degrees Celsius. This step serves to remove the solvent and organic residues and to densify and crystallize the film, transforming the amorphous gel into a crystalline zirconia coating. osti.govsemanticscholar.org

The properties of the resulting thin film, such as thickness, refractive index, and crystalline phase, are highly dependent on the sol preparation and deposition parameters. osti.gov For example, the molar ratio of the solvent, the withdrawal speed in dip-coating, or the spin speed in spin-coating can control the film thickness. osti.gov The annealing temperature is a critical parameter that determines the final crystalline structure (e.g., tetragonal or monoclinic) and grain size of the zirconia film. osti.govsemanticscholar.org

Deposition Parameter Influence on Zirconia Thin Film Properties
Sol Concentration Affects the thickness and density of the deposited film.
Coating Method (e.g., Spin/Dip Coating) Determines uniformity and thickness. Spin speed or withdrawal speed are key variables. osti.govsphinxsai.com
Annealing Temperature Crucial for densification, removal of organics, and crystallization. Determines the final phase (tetragonal vs. monoclinic) and grain size. osti.govsemanticscholar.org
Number of Layers Repeating the coating and drying processes can be used to build up thicker films. sphinxsai.comsemanticscholar.org

Zirconium Iv Ethoxide As a Precursor for Vapor Phase Deposition Techniques

Chemical Vapor Deposition (CVD) Applications of Zirconium(IV) Ethoxide

Chemical Vapor Deposition is a process that involves the reaction or decomposition of volatile chemical precursors on a heated substrate to form a solid thin film. Organometallic compounds, or metal-organic precursors, are often favored in a variant known as Metal-Organic CVD (MOCVD) because they tend to be more reactive and decompose at lower temperatures than their inorganic counterparts, such as metal halides. mdpi.com

Precursor Properties and Delivery Systems for this compound in CVD

The suitability of a compound as a CVD precursor is determined by its physical and chemical properties. Key characteristics include sufficient volatility to be transported into the reaction chamber and thermal stability to prevent premature decomposition in the delivery lines. azonano.com this compound is a solid at room temperature, which presents specific challenges for its delivery into a CVD reactor. sigmaaldrich.com

Key Properties of this compound:

Property Value
Chemical Formula Zr(OC₂H₅)₄
Molecular Weight 271.47 g/mol
Physical Form Solid (off-white crystals or powder)
Boiling Point 235 °C at 5 mmHg

| Moisture Sensitivity | High; requires handling under inert atmosphere |

This table is based on data from available chemical supplier information. sigmaaldrich.com

Due to its solid form, delivering this compound vapor to the deposition chamber requires specialized systems. Standard bubblers used for liquid precursors are not suitable without modification. For solid precursors, a common method involves heating the material in a vaporizer to achieve sufficient vapor pressure. entegris.com An inert carrier gas, such as argon or nitrogen, is then passed over or through the heated solid to transport the precursor vapor into the reactor. mdpi.com

It is critical to maintain the temperature of the entire delivery system, from the vaporizer to the reactor inlet, above the sublimation temperature of the precursor to prevent condensation and ensure a consistent mass flow. researchgate.net However, the temperature must also be kept below the precursor's decomposition temperature to avoid premature reactions that can lead to particle formation in the gas phase and non-uniform film growth. researchgate.net Advanced delivery systems, such as the ProE-Vap®, are designed to provide higher mass flux at lower temperatures compared to conventional vaporizers, enabling more efficient use of the precursor and minimizing thermal decomposition. entegris.comentegris.com

Growth of Zirconium Oxide Layers via Metal-Organic CVD (MOCVD)

Zr(OC₂H₅)₄ (g) + O₂ (g) → ZrO₂ (s) + volatile byproducts

While specific research detailing the MOCVD of ZrO₂ using this compound is limited in published literature, studies on other zirconium alkoxides and β-diketonates provide insight into the process. iaea.orgresearchgate.netias.ac.in The deposition of ZrO₂ from these precursors is a complex process involving surface adsorption, decomposition of the adsorbed molecules, and subsequent reaction to form the oxide film. The ethoxide ligands are removed during this process, ideally forming volatile byproducts that are exhausted from the chamber.

Impact of CVD Process Parameters on Film Growth Rate and Composition

The characteristics of the deposited ZrO₂ film are highly dependent on the CVD process parameters. While specific data for this compound is not widely available, the general effects of these parameters can be inferred from related MOCVD processes. ias.ac.in

Substrate Temperature: This is one of the most critical parameters. It must be high enough to provide the activation energy for the precursor decomposition and surface reactions. At lower temperatures, the growth rate is typically limited by reaction kinetics. As the temperature increases, the growth rate increases until it reaches a plateau where it becomes limited by the mass transport of the precursor to the substrate surface. At excessively high temperatures, gas-phase reactions can occur, leading to particle formation and poor film quality. mdpi.com

Precursor Flow Rate: The rate at which this compound vapor is introduced into the reactor directly affects the growth rate in the mass-transport-limited regime. A higher flow rate generally leads to a faster deposition rate, assuming other parameters are not limiting.

Oxidant Partial Pressure: The concentration of the oxidizing agent (e.g., oxygen) influences both the film stoichiometry and the removal of carbon-containing byproducts. An insufficient oxygen supply can lead to carbon incorporation into the film, which degrades its dielectric and optical properties. ias.ac.in Conversely, an excessively high oxygen concentration can sometimes lead to gas-phase reactions.

Reactor Pressure: The total pressure within the CVD chamber affects the mean free path of gas molecules and the boundary layer thickness above the substrate. Lower pressures generally result in better film uniformity and conformality, which is critical for coating complex three-dimensional structures.

Typical MOCVD Parameters for Zirconium Precursors:

Parameter Typical Range Impact on Film
Substrate Temperature 400 - 900 °C Affects crystallinity, growth rate, and phase
Reactor Pressure 1 - 760 Torr Influences uniformity and conformality
Carrier Gas Flow Rate 10 - 500 sccm Controls precursor delivery and residence time

| Oxidant-to-Precursor Ratio | Variable | Determines stoichiometry and impurity levels |

This table represents general parameter ranges for MOCVD of zirconium oxides from various precursors and is not specific to this compound.

Atomic Layer Deposition (ALD) Utilizing this compound and its Derivatives

Atomic Layer Deposition is a thin-film deposition technique based on sequential, self-limiting surface reactions. azonano.com ALD allows for exceptional control over film thickness and conformality at the atomic level, making it indispensable for modern semiconductor manufacturing.

Surface Reaction Mechanisms in this compound-Based ALD

While direct studies using this compound as the primary zirconium source in an ALD process are scarce, research into the use of ethanol (B145695) (C₂H₅OH) as an oxygen source for ZrO₂ ALD provides significant insight into the surface chemistry of the ethoxide ligand. In these studies, a zirconium precursor such as tetrakis(ethylmethylamino)zirconium (TEMAZ) is pulsed first, followed by a pulse of ethanol.

The surface reactions proceed as follows:

Initial Surface: The process typically starts with a hydroxylated surface (-OH groups).

Ethanol Pulse: When ethanol is introduced, it reacts with the surface to form surface ethoxide (-OC₂H₅) groups.

Zirconium Precursor Pulse (e.g., TEMAZ): The subsequent pulse of the zirconium precursor interacts with these surface ethoxide groups. Research has shown that this interaction is primarily a ligand exchange reaction. researchgate.netaip.orgaip.org The zirconium precursor exchanges one of its ligands (e.g., an ethylmethylamino group) with the surface ethoxide group.

Outcome: Crucially, this ligand exchange does not result in the zirconium atom bonding to the surface and contributing to film growth. aip.orgaip.org Instead, a volatile byproduct is formed, and the surface is left largely unchanged in terms of film thickness. Consequently, when ethanol is used as the sole co-reactant with certain zirconium precursors, no significant film growth is observed. aip.org

However, if a mixture of water and ethanol is used as the oxygen source, film growth does occur. researchgate.netaip.org In this scenario, the water reacts with the surface to replenish the reactive -OH sites, which then react with the zirconium precursor in a productive growth cycle. The ethanol simultaneously creates surface ethoxide sites that undergo the non-productive ligand exchange. This parallel but competing reaction pathway leads to a lower growth per cycle (GPC) compared to a process using only water as the oxygen source. aip.org This finding highlights that the ethoxide group itself is not an effective surface termination for promoting subsequent precursor chemisorption in this ALD scheme.

Comparison of this compound with Other Zirconium Alkoxide Precursors in ALD

Zirconium alkoxides with different alkyl groups, such as tert-butoxide [Zr(OᵗBu)₄] and isopropoxide [Zr(OⁱPr)₄], have also been considered for ALD. The choice of the alkyl group significantly influences the precursor's properties and its reactivity in an ALD process.

Comparison of Zirconium Alkoxide Precursors:

Precursor Formula Alkyl Group Steric Hindrance Volatility / Stability
This compound Zr(OC₂H₅)₄ Ethyl Low Moderate
Zirconium(IV) isopropoxide Zr(OCH(CH₃)₂)₄ Isopropyl Medium Moderate

| Zirconium(IV) tert-butoxide | Zr(OC(CH₃)₃)₄ | tert-Butyl | High | High Volatility / Lower Thermal Stability |

This table provides a qualitative comparison of properties based on chemical principles.

Steric Hindrance: The size of the alkyl group (tert-butyl > isopropyl > ethyl) affects the precursor's reactivity. Larger, bulkier ligands like tert-butoxide can lead to a lower number of precursor molecules adsorbing onto the surface during each cycle due to steric hindrance. This can result in a lower growth per cycle. However, the bulky nature can also be beneficial in preventing CVD-like decomposition reactions, potentially widening the ALD processing window.

Reactivity and Decomposition Pathway: The stability of the leaving group formed during the reaction with the surface (e.g., ethanol vs. tert-butanol) influences the reaction kinetics. Tert-butoxy ligands are often considered to have decomposition pathways (e.g., β-hydride elimination) that can be advantageous for clean ligand removal.

Physical Properties: Zirconium(IV) tert-butoxide is generally more volatile than this compound, which can be an advantage for precursor delivery. However, it may also have lower thermal stability, requiring more precise temperature control of the delivery system. muni.cz

Control of Film Thickness and Conformal Coverage in ALD Processes

Atomic Layer Deposition (ALD) is a thin film deposition technique renowned for its ability to produce exceptionally uniform and conformal coatings with atomic-level precision. The control over film thickness and conformal coverage is inherent to the self-limiting nature of the ALD process.

Film Thickness Control:

The thickness of the film in an ALD process is determined by the number of reaction cycles performed. Each cycle adds a specific amount of material, known as the growth per cycle (GPC). The GPC is dependent on several factors, including the precursor used, the co-reactant (e.g., water, ozone), and the substrate temperature. For zirconium oxide ALD, the GPC can be precisely controlled, allowing for the deposition of films with thicknesses tailored to the specific application.

The relationship between the number of ALD cycles and the resulting film thickness is linear, a characteristic feature of the ALD growth mechanism. This linear growth allows for straightforward and highly accurate control over the final film dimensions simply by managing the number of deposition cycles.

Research on zirconium oxide ALD using various precursors has demonstrated a range of GPC values. For instance, studies using amide-based zirconium precursors have shown that the GPC is strongly dependent on the deposition temperature. In one study, the GPC decreased from approximately 1.8 Å/cycle at 75°C to about 0.5 Å/cycle at 250°C. This temperature dependence provides another parameter for fine-tuning the deposition process.

Conformal Coverage:

A key advantage of ALD is its ability to deposit films that conform perfectly to the topography of the substrate, even on complex, high-aspect-ratio structures. This exceptional conformality is a direct result of the sequential and self-limiting surface reactions. The precursor molecules have sufficient time to diffuse into and react with all available surface sites, ensuring a uniform coating regardless of the substrate's geometry. This capability is critical in the fabrication of advanced microelectronic devices where three-dimensional architectures are common. The conformal nature of ALD-grown zirconium oxide films has been demonstrated on various substrates, including those with intricate nanostructures.

Other Vapor-Phase and Solution-Aerosol Deposition Techniques for this compound

Beyond ALD, other deposition techniques can utilize zirconium precursors to form thin films. These methods often involve the generation of an aerosol from a precursor solution, which is then directed towards a heated substrate.

Ultrasonic Spray Pyrolysis (USP) of this compound Precursor Solutions

Ultrasonic Spray Pyrolysis (USP) is a versatile and cost-effective solution-aerosol deposition technique used for synthesizing thin films and powders of various materials, including zirconium oxide. hielscher.com The process involves the ultrasonic atomization of a precursor solution into a fine aerosol of droplets. These droplets are then transported by a carrier gas to a heated substrate, where they undergo solvent evaporation and thermal decomposition (pyrolysis) to form the desired film.

The properties of the resulting zirconium oxide film are influenced by several key process parameters in USP. Control over these parameters allows for the tailoring of the film's microstructure and thickness.

Key Parameters in Ultrasonic Spray Pyrolysis of Zirconia:

ParameterEffect on Film PropertiesTypical Range
Precursor Concentration Influences particle size and film thickness. Higher concentrations can lead to larger particles and thicker films. researchgate.net0.01 wt% to 5 wt%
Substrate Temperature Affects the decomposition reaction, crystallinity, and surface morphology of the film. tuwien.at200°C to 750°C
Solution Flow Rate Controls the amount of precursor delivered to the substrate, thereby affecting the deposition rate and film thickness.Varies with setup
Carrier Gas Flow Rate Influences the residence time of the aerosol droplets in the heated zone and their velocity upon reaching the substrate.20 to 31 L/min
Ultrasonic Frequency Determines the initial size of the atomized droplets. Higher frequencies produce smaller droplets. tuwien.at120 kHz to 2.66 MHz

While various zirconium precursors, such as zirconium(IV) n-propoxide, zirconium acetylacetonate (B107027), and zirconium oxychloride, have been utilized in USP to deposit zirconia films, the use of this compound follows the same fundamental principles. tuwien.at The precursor is dissolved in a suitable solvent to create the solution that will be atomized. The choice of solvent and the stability of the precursor solution are critical for achieving uniform and high-quality films. The thermal decomposition of the this compound on the heated substrate leads to the formation of zirconium oxide. The process can be adapted to produce films ranging from a few nanometers to several micrometers in thickness. tuwien.at

Coordination Chemistry and Supramolecular Assembly of Zirconium Iv Ethoxide

Structural Elucidation of Zirconium(IV) Ethoxide and Related Alkoxides

Zirconium(IV) alkoxides, including this compound, are not simple monomeric compounds as their formula, Zr(OR)₄, might suggest. Their structures are significantly more complex due to the high propensity of the zirconium(IV) ion to expand its coordination number beyond four, leading to the formation of associated species through bridging alkoxide ligands.

Oligomeric and Polymeric Architectures in Zirconium(IV) Alkoxides

In the solid state and in solution, zirconium(IV) alkoxides exist as oligomeric or polymeric structures. This association occurs through the formation of coordinate bonds where an oxygen atom of an alkoxide group on one zirconium atom donates a lone pair of electrons to an adjacent, electron-deficient zirconium center. This results in the formation of Zr-O-Zr bridges.

Ebulliometric studies on various primary zirconium alkoxides, such as the ethoxide and n-propoxide, have confirmed their polymeric nature in solution. cdnsciencepub.com The degree of polymerization is influenced by several factors, including the steric bulk of the alkyl group. Less sterically hindered alkoxides, like ethoxide, tend to exhibit higher degrees of polymerization compared to those with bulkier groups (e.g., tert-butoxide), which can favor lower-order oligomers or even monomeric forms. cdnsciencepub.com

Research using techniques like EXAFS (Extended X-ray Absorption Fine Structure) on zirconium n-butoxide solutions has identified a tetramer as the basic structural unit. researchgate.net This tetrameric core consists of four zirconium atoms linked by a series of double and single oxygen bridges from the alkoxide ligands. researchgate.net It is suggested that similar structural units are present for other alkoxides like zirconium ethoxide. researchgate.net These tetrameric units can further assemble into larger oligomeric particles in solution. researchgate.net The process of controlled hydrolysis of zirconium alkoxides also leads to the formation of polymeric zirconium oxide alkoxides, with the degree of polymerization increasing with the extent of hydrolysis. osti.govosti.gov

Coordination Environment and Stereochemistry of Zirconium(IV) Centers

The zirconium(IV) ion in alkoxide structures typically seeks to achieve a higher coordination number, most commonly six. cdnsciencepub.comosti.gov In the oligomeric structures, this is accomplished through the formation of bridging alkoxide ligands. A zirconium atom can be coordinated to both terminal alkoxide groups (bonded to only that Zr atom) and bridging alkoxide groups (μ-OR, bonded to two Zr atoms).

The coordination geometry around the zirconium centers is often described as distorted octahedral. osti.gov However, zirconium(IV) is known for its coordination flexibility, and higher coordination numbers of seven or eight are also possible, especially in the presence of other ligands or in solvated ions. researchgate.netnih.govrsc.org For instance, the hydrated zirconium(IV) ion, [Zr(H₂O)₈]⁴⁺, is eight-coordinated, typically in a square antiprismatic arrangement. rsc.org This inherent flexibility allows zirconium alkoxides to adopt various complex structures.

The introduction of chelating ligands can lead to well-defined coordination geometries. For example, reaction with tridentate pyridine-2,6-dicarboxylate (B1240393) ligands results in a nine-coordinate Zr(IV) ion with a distorted tricapped trigonal–prismatic geometry. researchgate.net In a complex with four bidentate oxine-type ligands, the zirconium center is eight-coordinated, adopting a square antiprismatic coordination polyhedron. scielo.org.za

Table 1: Common Coordination Environments of Zirconium(IV)
Coordination NumberTypical GeometryExample Context
6Octahedral (often distorted)Polymeric zirconium alkoxides cdnsciencepub.com
7Capped trigonal prism / Pentagonal bipyramidMixed-ligand complexes iaea.org
8Square antiprism / DodecahedronHydrated Zr(IV) ion, complexes with bidentate ligands rsc.orgscielo.org.za
9Tricapped trigonal prismComplexes with tridentate ligands researchgate.netutwente.nl

Formation of Mixed-Ligand Zirconium(IV) Complexes from this compound

This compound is a valuable precursor for synthesizing a wide array of mixed-ligand complexes. sigmaaldrich.comscbt.com The ethoxide ligands can be readily displaced by other donor molecules, particularly chelating ligands that form more stable, multi-point attachments to the zirconium center.

Reactions with Bidentate and Multidentate Ligands

The reaction of zirconium alkoxides with bidentate or multidentate ligands is a common strategy to modify their structure and reactivity. These reactions typically involve the substitution of one or more alkoxide groups. For example, β-diketonates like acetylacetone (B45752) (acacH) react with zirconium alkoxides to form more stable chelate complexes. utwente.nl This modification can alter the electronic properties and steric environment of the metal center. utwente.nl The synthesis of heterometallic alkoxides can also be achieved through this route; for instance, reacting zirconium ethoxide with nickel(II) acetylacetonate (B107027) yields a complex containing [Zr(OEt)₄(acac)]⁻ anions. acs.org

A wide range of polydentate ligands have been used to form stable complexes with zirconium(IV), starting from precursors like zirconyl chloride, which is conceptually related to the reactivity of alkoxides in the presence of a proton source. Ligands such as N,N'-ethylene-bis-(2-amino benzamide) and 1-(2'-hydroxyphenyl)-3-phenyl-1,3-propanedione form hexa-coordinated complexes. researchgate.net Similarly, quadridentate and pentadentate Schiff base ligands react to form stable peroxo complexes of zirconium. researchgate.net The use of two tetradentate, meridionally coordinating Schiff base ligands with a Zr(IV) center results in a highly stable, eight-coordinate complex. nih.gov These reactions demonstrate the thermodynamic driving force for the replacement of monodentate ethoxide ligands with multidentate chelating ligands.

Development of Zirconium Cluster Compounds

Zirconium alkoxides, such as zirconium(IV) n-propoxide or n-butoxide, are key starting materials for the synthesis of zirconium-oxo clusters (ZrOCs). kuleuven.be These clusters are discrete, nanosized molecules with a core of zirconium and oxygen atoms, stabilized by organic ligands on their surface. The formation of these clusters from alkoxide precursors typically involves controlled hydrolysis and condensation, often mediated by carboxylic acids.

The reaction of a zirconium alkoxide with a carboxylic acid (RCOOH) leads to the formation of carboxylate-substituted intermediates. Subsequent hydrolysis (from trace water or added water) and condensation reactions result in the assembly of a stable polynuclear oxo-hydroxo core. kuleuven.beresearchgate.net The most common resulting structures are the hexanuclear cluster with a [Zr₆O₄(OH)₄]¹²⁺ core or a dodecanuclear cluster formed from two of these hexameric units, [Zr₁₂O₈(OH)₈]²⁴⁺. researchgate.netnih.gov

For example, reacting zirconium(IV) n-propoxide with methacrylic acid yields the hexameric cluster [Zr₆(OH)₄O₄(OMc)₁₂] (where OMc is methacrylate). kuleuven.be The specific cluster formed (monomeric Zr₆ or dimeric Zr₁₂) can depend on the steric hindrance of the carboxylate ligand used. researchgate.netnih.gov These oxo clusters are not merely laboratory curiosities; they have been identified as the true active species in certain catalytic reactions where simple zirconium alkoxides were used as pre-catalysts. nih.gov

Table 2: Examples of Zirconium Oxo Clusters Derived from Alkoxide Precursors
Cluster Core FormulaCommon Ligand TypeTypical Alkoxide Precursor
[Zr₄(OH)₈]⁸⁺Aqueous / Hydroxide (B78521)Hydrolysis of Zr(IV) salts rsc.org
[Zr₆O₄(OH)₄]¹²⁺Carboxylates (e.g., methacrylate)Zr(OⁿPr)₄, Zr(OⁿBu)₄ kuleuven.benih.gov
[Zr₁₂O₈(OH)₈]²⁴⁺Carboxylates (e.g., acetate)Zr(OⁿPr)₄, Zr(OⁿBu)₄ researchgate.net

Advanced Materials Applications Derived from Zirconium Iv Ethoxide

Fabrication of High-Performance Zirconia-Based Ceramics and Oxides

Zirconium(IV) ethoxide is a key starting material for producing zirconium dioxide (ZrO₂), also known as zirconia, a high-performance ceramic with exceptional mechanical strength, thermal stability, and chemical inertness. linde-amt.comprecision-ceramicparts.com The sol-gel process, which involves the hydrolysis and condensation of the ethoxide precursor, enables the synthesis of zirconia powders, films, and monoliths with tailored characteristics. ereztech.com The properties of the final ceramic can be finely tuned by controlling reaction conditions and incorporating stabilizing agents like yttria (Y₂O₃) or magnesia (MgO). edge-techind.com

Zirconia-based ceramics exhibit a combination of desirable properties, making them suitable for demanding applications.

PropertyValueApplication Relevance
Flexural Strength≥1000 MPaStructural components requiring high load-bearing capacity. precision-ceramicparts.com
Fracture Toughness8-10 MPa·m¹/²Resistance to crack propagation, enhancing durability. precision-ceramicparts.com
Thermal StabilityMelting point of 2550°C (for ZrSiO₄)Use in high-temperature environments like furnaces and engines. atomfair.com
Hardness12.5 GPa (for ZrSiO₄)Wear-resistant components and cutting tools. atomfair.com
Chemical Inertness<0.2% mass loss in molten salts at 900°C (for ZrSiO₄)Corrosion-resistant barriers in chemical processing. atomfair.com

In the field of microelectronics, zirconium dioxide derived from precursors like this compound is valued for its high dielectric constant. ereztech.com This property makes it an excellent material for gate insulators in transistors and for capacitors in memory devices. ucl.ac.uk The controlled hydrolysis of this compound allows for the deposition of uniform, thin films of zirconia, a critical requirement for manufacturing reliable electronic and semiconductor devices. ereztech.com These zirconia-based dielectric layers help prevent electrical leakage and increase the capacitance of components, contributing to the miniaturization and improved performance of electronic circuits. Zirconia ceramics also possess sensitive electrical parameters, which are utilized in the fabrication of oxygen sensors and solid oxide fuel cells (SOFC). edge-techind.com

Coating PropertyBenefitIndustrial Application
Exceptional Hardness & Wear ResistanceExtends component longevity.Cutting tools, engine parts. linde-amt.com
Superior Thermal Shock ResistancePrevents cracking under rapid temperature changes.Aerospace components, thermal barrier coatings. linde-amt.com
Excellent Corrosion ProtectionProtects substrate from chemical attack.Chemical processing equipment, marine components. mdpi.com
Low Thermal ConductivityProvides thermal insulation.Gas turbine blades, exhaust systems. linde-amt.com

Synthesis of Hybrid Inorganic-Organic Materials

This compound is a versatile building block for creating hybrid materials that combine the properties of inorganic zirconia with the processability and functionality of organic polymers. It serves as a precursor for synthesizing olefin-functionalized zirconium-containing monomers, which can be polymerized to generate hybrid polymers. sigmaaldrich.comsigmaaldrich.com

Polymer-inorganic nanocomposites are materials where inorganic nanoparticles, such as zirconia, are dispersed within a polymer matrix. mdpi.com This combination can lead to enhanced mechanical, thermal, and optical properties compared to the pure polymer. mdpi.com this compound can be used in sol-gel processes to form zirconia nanoparticles that are then incorporated into a polymer matrix. For example, the addition of zirconia nanoparticles to polymethyl methacrylate (B99206) (PMMA) has been shown to increase the tensile strength of the resulting composite. semanticscholar.org The key to successful nanocomposite fabrication is achieving a uniform dispersion of the nanoparticles and ensuring good interfacial adhesion between the inorganic filler and the organic matrix. nih.gov

An effective method for creating highly integrated hybrid materials is through the in-situ polymerization of organic monomers within a zirconia matrix derived from this compound. nih.govdntb.gov.ua In this approach, the sol-gel reaction of the ethoxide precursor occurs simultaneously with the polymerization of the organic component. This process can create an interpenetrating network of the inorganic and organic phases, leading to materials with unique properties. For instance, epoxy/zirconia hybrid materials have been prepared via in-situ polymerization using a zirconium alkoxide, resulting in transparent materials with enhanced properties. dntb.gov.ua This technique has also been applied to synthesize composites based on poly(methyl methacrylate) and zirconia nanoparticles for applications requiring specific photoluminescent properties. nih.gov

This compound as a Precursor for Catalytic Systems

Zirconium and its compounds, including those derived from this compound, are recognized as efficient, stable, and low-toxicity catalysts for various organic transformations. nih.gov this compound serves as a crucial precursor for creating zirconium-based catalysts. alfachemic.com The resulting catalytic systems often exhibit Lewis acidic behavior, which is key to their activity. nih.gov Zirconia (ZrO₂) itself can act as a catalyst support, and its surface can be modified with transition metal ions to enhance catalytic activity in reactions such as the decomposition of hydrogen peroxide. researchgate.net The versatility of zirconium-based catalysts makes them valuable in a wide range of chemical syntheses, including polymerization and amination reactions. nih.gov

Development of Zirconium-Based Homogeneous and Heterogeneous Catalysts

This compound, with the chemical formula Zr(OC₂H₅)₄, serves as a highly versatile and convenient precursor for the synthesis of advanced zirconium-based catalytic materials. sigmaaldrich.comsigmaaldrich.com Its utility stems from its reactivity, particularly in sol-gel processes, which allows for the creation of both homogeneous and heterogeneous catalysts with controlled properties. ereztech.com Zirconium-based catalysts are noted for their low toxicity, stability, and efficiency in a variety of organic transformations. researchgate.netnih.gov

Homogeneous Catalysts are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of their active sites. This compound can be used to generate discrete, soluble zirconium complexes that function as effective homogeneous catalysts. For instance, zirconium and hafnium polyhedral oligosilsesquioxane complexes, which can be synthesized from alkoxide precursors, have been demonstrated as durable and robust homogeneous catalysts. rsc.org These catalysts are effective in the reductive etherification of various aldehydes in isopropanol, operating at high temperatures for extended periods without significant loss of activity. rsc.org The catalytic cycle often involves the zirconium center acting as a Lewis acid, an oxidant, and a nucleophile, showcasing the multifunctionality of these molecular catalysts.

Heterogeneous Catalysts exist in a different phase from the reactants, which facilitates their separation and recycling—a significant advantage in industrial processes. This compound is a key precursor in the sol-gel synthesis of zirconium dioxide (ZrO₂), also known as zirconia. ereztech.comresearchgate.net This method allows for the production of high-purity zirconia with tunable properties like surface area and porosity. luxfermeltechnologies.com Zirconia itself is a widely utilized heterogeneous catalyst and catalyst support due to its notable chemical stability, high surface area, and amphoteric nature, possessing both acidic and basic sites. researchgate.netresearchgate.net These properties make it effective in a wide range of reactions, including isomerization, esterification, and redox reactions. luxfermeltechnologies.comresearchgate.net Furthermore, zirconia can be doped with other metal oxides or used as a support for active metals like platinum, copper, or nickel to enhance its catalytic performance and selectivity in specific applications, such as CO oxidation or biomass conversion. researchgate.netresearchgate.net

Role in Organic Transformation Reactions and Stereoselective Synthesis

Catalysts derived from this compound play a crucial role in a wide array of organic reactions, demonstrating high performance in both general transformations and highly specific stereoselective synthesis. The Lewis acidic nature of the zirconium center is fundamental to its catalytic activity. researchgate.net

Organic Transformation Reactions

Zirconium-based catalysts are effective in promoting numerous organic transformations. Their Lewis acidity facilitates reactions such as Friedel-Crafts acylations, Diels-Alder reactions, and Michael additions. bohrium.com They have proven superior to other metal alkoxides, like those of titanium, in certain redox reactions.

A prominent example is the Meerwein-Ponndorf-Verley (MPV) reduction , where zirconium alkoxides are highly effective catalysts for the reduction of aldehydes and ketones. Heterogeneous systems using hydrous zirconium oxide or zirconium 2-propoxide on silica (B1680970) gel have also been successfully applied for this transformation. The multifunctionality of the zirconium center is key, as it can act as an oxidant, a Lewis acid, and a nucleophile within a single catalytic cycle.

Another significant application is in carbon-carbon bond-forming reactions . Zirconium complexes prepared from alkoxide precursors catalyze asymmetric aldol (B89426) reactions of enol silyl (B83357) ethers with aldehydes (Mukaiyama aldol reaction) and three-component asymmetric Strecker-type reactions.

Reaction TypeCatalyst SystemSubstratesKey Feature
Reductive Etherification Zirconium-POSS complexesAldehydes, IsopropanolDurable homogeneous catalysis for green synthesis of bio-derived ethers. rsc.org
Meerwein-Ponndorf-Verley (MPV) Reduction Zirconium alkoxides / Hydrous zirconium oxideAldehydes, KetonesEfficient redox reaction; catalyst exhibits multiple actions (oxidant, Lewis acid, nucleophile).
Mukaiyama Aldol Reaction Zirconium complex with 3-I-BINOLEnol silyl ethers, AldehydesCatalytic asymmetric C-C bond formation.
Strecker-type Reaction Zirconium catalyst with chiral ligandAldehydes, Amines, HCNThree-component asymmetric synthesis of α-amino cyanides.

Stereoselective Synthesis

A significant advantage of zirconium-based catalysts is the ability to induce stereoselectivity by incorporating chiral ligands. The modification of this compound or other zirconium alkoxides with chiral auxiliaries allows for the creation of asymmetric catalysts that can control the three-dimensional arrangement of atoms in the product.

In catalytic asymmetric aldol reactions , the use of a protic additive like propanol (B110389) facilitates catalyst turnover and leads to the formation of aldol products with high anti selectivity and enantiomeric excess. The chiral environment created by the ligand around the zirconium metal center directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.

The ring-opening polymerization (ROP) of rac-lactide is another area where zirconium alkoxide initiators exhibit excellent stereocontrol. Chiral Schiff base zirconium alkoxide complexes have been shown to be robust and effective initiators for the ROP of rac-lactide, producing heterotactically enriched polylactide. nih.gov These polymerizations are well-controlled, yielding polymers with predictable molecular weights and low dispersity, even at room temperature or in the presence of impurities like water. nih.gov

Stereoselective ApplicationCatalyst/Initiator SystemMonomer/ReactantOutcome
Asymmetric Aldol Reaction Chiral Zirconium Alkoxide + PropanolEnol silyl ether + AldehydeHigh anti selectivity and enantiomeric excess.
Ring-Opening Polymerization Chiral Schiff base Zirconium Alkoxiderac-LactideHeterotactically enriched polylactide; well-controlled polymerization. nih.gov

Theoretical and Computational Studies on Zirconium Iv Ethoxide Systems

Electronic Structure Calculations of Zirconium(IV) Ethoxide and its Hydrolysis Products

The electronic structure dictates the fundamental chemical reactivity and physical properties of a material. For the this compound system, this involves understanding the nature of bonding in the precursor molecule, its subsequent hydrolysis products, and the final zirconia-based materials.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and materials, providing deep insights into chemical bonding. While specific DFT studies on the monomeric this compound molecule are not extensively detailed in the literature, significant research on related zirconium alkoxides, hydroxides, and oxides provides a clear picture of the nature of the Zirconium-Oxygen (Zr-O) bond.

The Zr-O bond is characterized by a significant ionic component, arising from the large electronegativity difference between the electropositive zirconium atom (with a ground state electron configuration of [Kr] 4d² 5s²) and the highly electronegative oxygen atom. DFT calculations on various zirconia (ZrO₂) polymorphs confirm this, showing substantial charge transfer from zirconium to oxygen. For instance, Bader charge analysis within metal oxides (MO₂) finds a charge of approximately +2.6e on the zirconium atom and -1.3e on the oxygen atoms.

In cubic zirconia (c-ZrO₂), DFT calculations using the B3LYP functional have determined the Zr-O bond length to be approximately 2.21 Å. nih.govcompendiumlive.com Studies on various crystalline phases of zirconia show a range of bond lengths, with relaxed Hf−O bonds (which are very similar to Zr-O bonds) spanning 2.04–2.23 Å, in excellent agreement with experimental data. The nature of the ligand attached to the oxygen significantly influences the Zr-O bond. In zirconium hydroxide (B78521) (Zr(OH)₄), a primary hydrolysis product, the electronic structure is dominated by interactions between Zr 4d and O 2p orbitals.

The table below summarizes key computational data related to Zr-O bonding in zirconia, which serves as a model for the bonding in ethoxide-derived systems.

PropertyValueComputational Method
Zr-O Bond Length (c-ZrO₂)2.21 ÅDFT (B3LYP)
Bader Charge on Zr (ZrO₂)+2.6 eDFT
Bader Charge on O (ZrO₂)-1.3 eDFT

The electronic properties of the final materials derived from this compound, primarily zirconia (ZrO₂), are of great technological importance. Band structure and Density of States (DOS) calculations are crucial for predicting properties like electrical conductivity and optical absorption.

Zirconia is a wide-band-gap insulator, a property confirmed by numerous DFT studies. The valence band is primarily composed of occupied O 2p orbitals, while the conduction band is formed mainly from unoccupied Zr 4d orbitals. The calculated band gap, however, can vary depending on the crystalline phase of zirconia and the computational method used. For instance, DFT calculations have yielded band gaps of 5.140 eV for cubic ZrO₂, 5.898 eV for tetragonal ZrO₂, and 5.288 eV for the monoclinic phase. researchgate.net Another study focusing on cubic ZrO₂ reported a band gap of 5.1722 eV. nih.govcompendiumlive.com These values are generally in good agreement with, though often slightly lower than, experimental measurements due to the well-known underestimation of band gaps by standard DFT functionals.

The complete hydrolysis product, zirconium hydroxide (Zr(OH)₄), is also a wide-band-gap material. Its computed band gap is approximately 5.8 eV. researchgate.net Computational studies show that common contaminants or defects can introduce states within this gap. For example, paramagnetic defects such as those involving an unpaired electron on a zirconium atom (Zr³⁺) can create occupied states deep within the band gap, potentially influencing photoluminescence and optical absorption properties. researchgate.net

The following table presents a comparison of calculated band gaps for different zirconia phases.

Material PhaseCalculated Band Gap (eV)
Cubic ZrO₂ (c-ZrO₂)5.140 - 5.172
Tetragonal ZrO₂ (t-ZrO₂)5.898
Monoclinic ZrO₂ (m-ZrO₂)5.288

Molecular Dynamics and Reaction Pathway Simulations

The transformation of this compound into a solid zirconia network is a dynamic process involving a series of complex hydrolysis and condensation reactions. Molecular dynamics (MD) and other reaction pathway simulation techniques are vital for elucidating the mechanisms and kinetics of these sol-gel processes.

The sol-gel process begins with the hydrolysis of the alkoxide precursor, where the ethoxide (-OEt) groups are replaced by hydroxyl (-OH) groups upon reaction with water. This is followed by condensation, where adjacent molecules link together by forming Zr-O-Zr bridges (oxolation) or Zr-OH-Zr bridges (olation), releasing water or ethanol (B145695).

Hydrolysis: Zr(OEt)₄ + H₂O → Zr(OEt)₃(OH) + EtOH

Condensation (Oxolation): 2 Zr(OEt)₃(OH) → (EtO)₃Zr-O-Zr(OEt)₃ + H₂O

Condensation (Olation): 2 Zr(OEt)₃(OH) → (EtO)₃Zr-(OH)-Zr(OEt)₃ + EtOH

Due to the extremely high reaction rates of zirconium alkoxides, tracking these steps experimentally is challenging. lookchem.com Computational modeling provides a window into these ultrafast events. Ab initio molecular dynamics (AIMD) simulations on related systems, such as water interacting with zirconia surfaces, show that the zirconium atom acts as a Lewis acid active site for water adsorption and dissociation. researchgate.net Water molecules are strongly adsorbed onto surface Zr atoms, leading to the formation of Zr-O bonds and the subsequent dissociation of the water molecule to form surface hydroxyl groups. researchgate.net

DFT calculations have been used to determine the thermodynamics of hydrolysis for aqueous zirconium ions, which are the ultimate hydrolysis products of the alkoxide. These studies calculate the Gibbs free energies of various hydrolysis reactions to predict the stability of different zirconium-hydroxy clusters in solution. researchgate.net This thermodynamic data is crucial for understanding the driving forces behind the initial hydrolysis and subsequent condensation steps.

Following the initial hydrolysis and condensation events, small oligomeric species begin to polymerize, forming larger clusters that eventually interconnect to form a gel network. Computational studies, particularly combining DFT with MD simulations, have been instrumental in identifying the key structural motifs that drive this polymerization.

Car-Parrinello molecular dynamics simulations of small zirconium hydroxy clusters in aqueous solution have identified the Zr(OH)₂Zr bridging unit as a stable and fundamental structural motif for building zirconium polymers. researchgate.net These simulations revealed that zirconium ions in these clusters are typically seven- or eight-coordinated. researchgate.net Further studies on the tetrameric cluster, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which is a dominant species in aqueous zirconium solutions, show a stable planar structure with eight-coordinated Zr⁴⁺ ions. This work provides detailed geometric information that suggests a possible pathway for polymerization, starting from dimers and trimers and growing into larger, stable tetrameric units.

While full-scale simulations of the entire polymerization process from this compound to a complete gel network are computationally intensive and rare, these studies on the fundamental building blocks and their stability provide the essential mechanistic details that govern network formation.

Computational Design of this compound-Derived Materials

Computational methods are increasingly used not just for analysis but also for the proactive design of new materials with desired properties. By starting with precursors like this compound, researchers can computationally screen for modifications, dopants, or synthesis conditions to create functional zirconia-based materials for specific applications.

One powerful strategy is the use of single-source precursors (SSPs), where a single molecule contains all the necessary elements for the final material. nih.govacs.org Computational chemistry can guide the design of these complex precursors. For example, zirconium alkoxides can be combined with other metal alkoxides or ligands to create heterometallic precursors. nih.govacs.orgutwente.nl The thermal decomposition of these SSPs can yield bimetallic oxides, such as Li₂ZrO₃, or metal-doped zirconia. nih.govacs.org A key advantage, predicted and confirmed experimentally, is that doping via an SSP can stabilize thermodynamically less favorable phases of zirconia, such as the tetragonal or cubic phase, at lower temperatures. nih.govacs.org This is crucial for applications in catalysis and electronics where specific crystalline structures are required.

DFT calculations are also employed to predict how different dopants or surface modifications will affect the properties of the final zirconia material. For instance, theoretical studies on yttria-stabilized zirconia (YSZ) have been used to develop descriptors that can predict the adhesion and wetting properties of metals on the ceramic surface. researchgate.net This allows for the in silico screening of potential oxide interlayers that could improve the performance of components like solid-oxide fuel cells. researchgate.net By understanding how precursor chemistry translates to final material properties at a quantum level, computational design accelerates the discovery of new and improved zirconia-based materials for a wide range of technologies, from protective coatings on battery electrodes to advanced catalysts. nih.govresearchgate.net

Prediction of Phase Stability and Crystalline Transitions

Zirconia is known for its polymorphism, primarily existing in three crystalline phases at atmospheric pressure: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). The stable phase at room temperature is monoclinic, which transforms to tetragonal at approximately 1170°C and then to cubic at 2370°C. However, the sol-gel synthesis, which utilizes precursors like this compound, often yields metastable tetragonal or cubic phases at much lower temperatures. acs.org Computational studies have been instrumental in explaining the energetic landscape of these phases.

First-principles DFT calculations consistently confirm that the monoclinic phase is the most thermodynamically stable structure at 0 K, possessing the lowest ground-state energy. researchgate.net Theoretical models are used to calculate the total energy and optimize the geometric structures of each polymorph, providing data on lattice parameters and internal atomic positions. These calculations help to quantify the energy differences between the phases, which are critical for understanding transition barriers.

Molecular dynamics simulations offer a way to study the temperature-dependent behavior of these phases. MD studies have been used to determine the melting points of tetragonal and cubic zirconia and have confirmed the stability of the cubic phase over the tetragonal phase at very high temperatures. researchgate.netpsu.edu Some simulations have further verified that at room temperature, the tetragonal structure is more stable than the cubic phase, aligning with experimental observations where the cubic phase is typically stabilized by dopants or crystallite size effects. nih.gov The synthesis of zirconia from alkoxide precursors is a well-established method for producing phase-pure, albeit defective, tetragonal ZrO₂. rsc.org The formation of this metastable phase at low temperatures is often attributed to the high surface energy of the nanocrystallites formed during the sol-gel process, a phenomenon that can be rationalized through thermodynamic models informed by computational data.

Calculated Properties of Zirconia Polymorphs
PropertyMonoclinic (m-ZrO₂)Tetragonal (t-ZrO₂)Cubic (c-ZrO₂)Computational Method
Ground State Energy (Relative)LowestHigher than MonoclinicHighestDFT researchgate.net
Room Temperature StabilityStable (Bulk)Metastable (Nanocrystalline)Unstable (Undoped)MD Simulation nih.gov
High Temperature StabilityTransforms to TetragonalStable (Intermediate T)Stable (High T)MD Simulation researchgate.netpsu.edu
Typical Synthesis RouteHigh-T calcination of t-ZrO₂Sol-gel from alkoxidesDoping or high-T processingExperimental acs.orgresearchgate.net

Investigation of Defects and Dopant Effects in Zirconia Architectures

The functional properties of zirconia, particularly in applications like solid oxide fuel cells and catalysis, are heavily influenced by the presence of intrinsic defects and extrinsic dopants. The sol-gel method using this compound is particularly effective for achieving a uniform distribution of dopants throughout the zirconia matrix. nih.gov Computational studies have been pivotal in identifying the nature of these defects and predicting their impact on the material's electronic and structural properties.

Intrinsic Defects: First-principles calculations have been extensively used to study native point defects in zirconia, such as oxygen vacancies (VO), oxygen interstitials (Oi), zirconium vacancies (VZr), and zirconium interstitials (Zri). berkeley.edusemanticscholar.org These studies calculate the formation energy of each defect in its various possible charge states (e.g., VO••, VO•, VOx). The results indicate that the stability of a particular defect depends on the Fermi level and the ambient oxygen partial pressure. berkeley.edu For instance, oxygen vacancies are generally found to be the dominant defect under oxygen-poor conditions. DFT calculations also reveal that defects can induce localized electronic states within the band gap, significantly altering the material's conductivity and optical properties.

Computed Properties of Defects and Dopants in Zirconia
Defect/DopantTypeKey Computational FindingSignificanceReference Method
Oxygen Vacancy (VO)Intrinsic Point DefectFormation energy is low under O-poor conditions; can exist in multiple charge states (0, +1, +2).Crucial for ionic conductivity and catalytic activity.DFT berkeley.edusemanticscholar.org
Zirconium Vacancy (VZr)Intrinsic Point DefectDominant under O-rich conditions, typically negatively charged.Affects cation diffusion and high-temperature stability.DFT berkeley.edu
Yttrium (Y³⁺)Extrinsic DopantSubstitutes for Zr⁴⁺, creating one oxygen vacancy for every two Y³⁺ ions.Stabilizes the cubic phase and creates mobile vacancies for ionic conduction.MD Simulation utwente.nl
Iron (Fe³⁺)Extrinsic DopantAffects the relative structural stability of zirconia polymorphs.Can be used to tune phase boundaries and electronic properties.DFT researchgate.net

Q & A

Basic: What are the standard laboratory protocols for synthesizing Zirconium(IV) ethoxide, and how can its purity be validated?

This compound is typically synthesized via the reaction of zirconium chloride with ethanol in an anhydrous, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. The reaction proceeds as:
ZrCl4+4C2H5OHZr(OC2H5)4+4HCl\text{ZrCl}_4 + 4\text{C}_2\text{H}_5\text{OH} \rightarrow \text{Zr(OC}_2\text{H}_5\text{)}_4 + 4\text{HCl}

Key steps include:

  • Purification : Distillation under reduced pressure (235°C at 5 mmHg) to isolate the product .
  • Purity Validation : Use elemental analysis (C, H, Zr content), FT-IR (to confirm ethoxide ligands), and 1H^1\text{H}-NMR (to detect residual ethanol or hydrolysis products) .

Basic: What safety precautions are critical when handling this compound in experimental workflows?

This compound is highly flammable (Flam. Sol. 1 classification) and a respiratory irritant. Essential precautions include:

  • Personal Protective Equipment (PPE) : Gloves, eye protection, and P3 respirators in poorly ventilated areas .
  • Storage : In airtight glass containers under inert gas to prevent moisture-induced hydrolysis .
  • Waste Disposal : Neutralize with dry alcohol before disposal to avoid exothermic reactions .

Advanced: How can researchers resolve contradictory data on the catalytic efficiency of this compound in polymerization reactions?

Discrepancies in catalytic efficiency often arise from variations in reaction conditions or impurities. Methodological solutions include:

  • Control Experiments : Compare results under standardized conditions (temperature, solvent, monomer-to-catalyst ratio) .
  • Impurity Analysis : Use ICP-MS to quantify trace metals (e.g., residual ZrCl4_4) that may alter reactivity .
  • Kinetic Studies : Monitor reaction progress via in situ FT-IR or GPC to correlate catalyst activity with molecular weight distributions .

Advanced: What spectroscopic and computational methods are recommended for characterizing this compound-derived hybrid polymers?

Technique Application Key Parameters
XRD Crystallinity analysisCompare with reference patterns for Zr-O bonding .
XPS Surface compositionZr 3d peaks (\sim182 eV) confirm oxidation state .
DFT Calculations Bonding interactionsSimulate Zr–O–C angles to predict stability .

Basic: How should researchers design experiments to study the hydrolysis kinetics of this compound?

  • Controlled Humidity Chambers : Use gravimetric analysis to measure mass change under varying humidity levels .
  • In Situ Monitoring : Employ Raman spectroscopy to track ethoxide-to-oxide transformation rates .
  • Reference Standards : Compare hydrolysis rates with zirconium(IV) propoxide or butoxide to assess ligand effects .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Precursor Quality : Use ultra-dry ethanol (≤10 ppm H2_2O) and sublimed ZrCl4_4 .
  • Reaction Monitoring : Track HCl evolution via gas chromatography to ensure stoichiometric completion .
  • Standardized Protocols : Adopt stepwise temperature ramping (e.g., 50°C → 100°C) to control side reactions .

Basic: What are the primary applications of this compound in materials science research?

  • Sol-Gel Processes : Precursor for ZrO2_2 thin films in electronic materials .
  • Catalysis : Lewis acid catalyst in esterification and polymerization .
  • Hybrid Polymers : Building block for Zr-containing MOFs or nanocomposites .

Advanced: How can researchers address conflicting literature reports on the thermal stability of this compound?

  • Thermogravimetric Analysis (TGA) : Conduct under inert vs. oxidative atmospheres to isolate decomposition pathways .
  • Cross-Validation : Compare DSC data with computational models (e.g., Gaussian for bond dissociation energies) .
  • Sample History : Document storage duration and conditions, as prolonged exposure to moisture lowers decomposition onset .

Basic: What guidelines ensure ethical and accurate reporting of this compound research data?

  • Data Transparency : Include raw datasets (e.g., NMR spectra, TGA curves) in supplementary materials .
  • Reproducibility : Detail experimental conditions (e.g., humidity, stirring rate) to enable replication .
  • Citation Practices : Reference primary literature for synthesis protocols and characterization methods .

Advanced: How can computational chemistry enhance the design of this compound-based catalysts?

  • Molecular Dynamics (MD) : Simulate ligand exchange dynamics in sol-gel systems .
  • Reactivity Prediction : Use DFT to identify active sites for substrate binding .
  • Solvent Effects : COSMO-RS models to optimize solvent selection for catalytic efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.